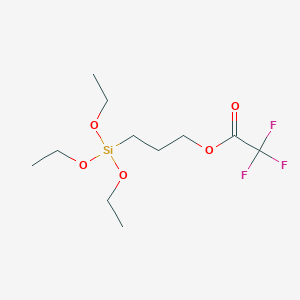
3-(Triethoxysilyl)propyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triethoxysilyl)propyl trifluoroacetate is an organosilicon compound that features both a trifluoroacetate group and a triethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxysilyl)propyl trifluoroacetate typically involves the reaction of 3-(Triethoxysilyl)propylamine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Trifluoroacetic anhydride→3-(Triethoxysilyl)propyl trifluoroacetate+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triethoxysilyl)propyl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane networks.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Triethoxysilyl)propyl trifluoroacetate has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials and coatings.
Biology: Employed in the modification of surfaces for biomolecule immobilization and cell culture applications.
Chemistry: Utilized in the synthesis of functionalized silica nanoparticles and other advanced materials.
Industry: Applied in the production of adhesives, sealants, and surface treatments to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of 3-(Triethoxysilyl)propyl trifluoroacetate involves the hydrolysis of the triethoxysilyl group to form silanols, which can then condense to form siloxane bonds. The trifluoroacetate group can participate in various substitution reactions, allowing for the introduction of different functional groups. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminopropyl)triethoxysilane: Similar in structure but contains an amine group instead of a trifluoroacetate group.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a trifluoroacetate group.
Bis[3-(triethoxysilyl)propyl] tetrasulfide: Contains a tetrasulfide linkage instead of a trifluoroacetate group.
Uniqueness
3-(Triethoxysilyl)propyl trifluoroacetate is unique due to the presence of both a trifluoroacetate group and a triethoxysilyl group, which imparts distinct chemical reactivity and versatility. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
36957-76-3 |
|---|---|
Formule moléculaire |
C11H21F3O5Si |
Poids moléculaire |
318.36 g/mol |
Nom IUPAC |
3-triethoxysilylpropyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H21F3O5Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-16-10(15)11(12,13)14/h4-9H2,1-3H3 |
Clé InChI |
IMOACNCJVCFYRQ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOC(=O)C(F)(F)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



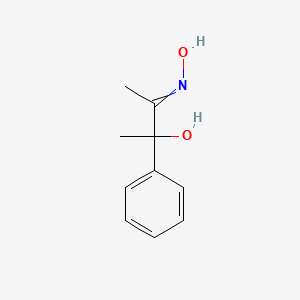
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
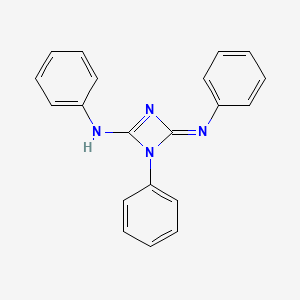
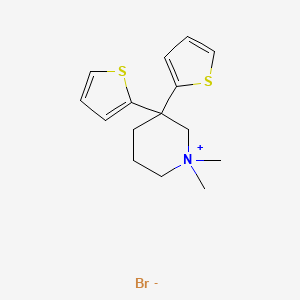
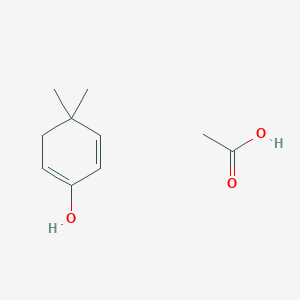


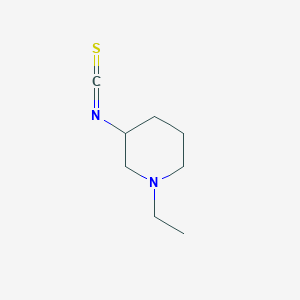
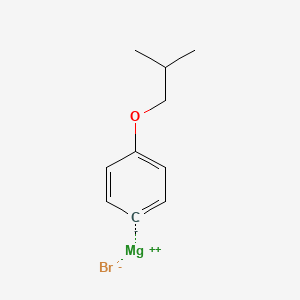
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
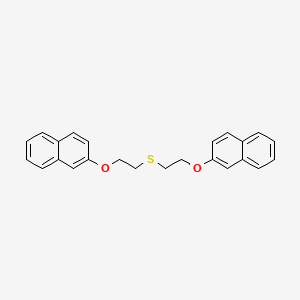
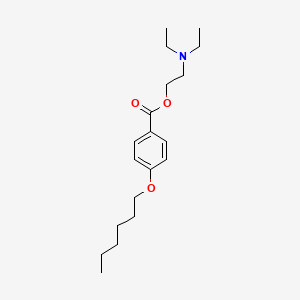
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
